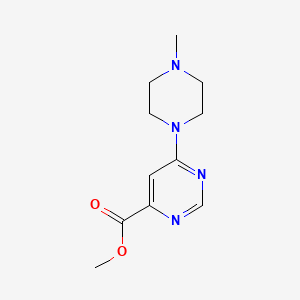
4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (also known as C6C2MP) is a synthetic organic compound that has a range of applications in scientific research. It is a member of the pyrimidine family, which is a type of heterocyclic aromatic compound that is composed of a six-membered ring containing two nitrogen atoms. C6C2MP is a versatile compound that can be used as a building block in a variety of chemical syntheses and as a reagent in various reactions. It has been studied for its potential to be used in medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
Organic Peroxide Synthesis and Rearrangement
4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine has been studied in the context of organic peroxide synthesis and rearrangement. The compound, alongside others, reacts with barium-tert-butylperoxide to yield various peroxides, which undergo radical-type rearrangement to form different products. This process highlights the compound's utility in organic synthesis, particularly in the generation and transformation of peroxide compounds (Kropf & Ball, 1976).
Anticancer Drug Intermediate
4,6-Dichloro-2-methylpyrimidine, closely related to the compound , serves as a significant intermediate in the synthesis of the synthetic anticancer drug dasatinib. Its synthesis from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination, demonstrates the compound's importance in medicinal chemistry and drug development (Guo Lei-ming, 2012).
Crystal and Molecular Structure Analysis
The compound's structural analogs have been analyzed to confirm computationally predicted restricted rotation. The crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have been determined, highlighting the compound's significance in structural chemistry and the understanding of molecular conformations (Odell et al., 2007).
Cytotoxic Activity of Derivatives
Derivatives of 4-thiopyrimidine, related to 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine, have been synthesized and their structures analyzed through single-crystal X-ray diffraction. The cytotoxic activity of these compounds against various human cell lines, including cancer and normal cells, has been examined, indicating their potential in cancer research and therapy (Stolarczyk et al., 2018).
Propiedades
IUPAC Name |
4-chloro-6-[(2-chlorophenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFRIDAKMUDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)







